2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate
Description
2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is a coumarin-based ester derivative featuring a 4-propyl substituent on the coumarin core and a 3-methoxybenzoate moiety at the 7-position. Coumarins are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C20H18O5/c1-3-5-13-11-19(21)25-18-12-16(8-9-17(13)18)24-20(22)14-6-4-7-15(10-14)23-2/h4,6-12H,3,5H2,1-2H3 |
InChI Key |
SYCSBQWQSNCYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration. The resulting product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Coumarin Core Modifications
- 4-Propyl vs. Unsubstituted Coumarin :
The 4-propyl group in the target compound increases hydrophobicity compared to unsubstituted coumarin derivatives like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This substitution likely reduces aqueous solubility but improves membrane permeability in biological systems.
Benzoate Substituent Effects
- 3-Methoxy vs. 4-Chloro (Electron-Donating vs. Electron-Withdrawing) :
The 3-methoxy group on the benzoate moiety is electron-donating, stabilizing the ester carbonyl through resonance. In contrast, the 4-chloro substituent in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is electron-withdrawing, which may enhance electrophilicity at the ester carbonyl, accelerating hydrolysis . - Positional Isomerism :
Substituent position significantly impacts electronic effects. For example, methyl 3-methoxybenzoate (3-MeO-Bz) exhibits distinct reactivity compared to methyl 4-methoxybenzoate due to differences in steric and electronic environments .
Thermal Stability
- 3-Methoxybenzoate vs. Chlorobenzoate :
Lanthanide 3-methoxybenzoate complexes demonstrate higher thermal stability (dehydration onset at ~100–150°C) compared to halogenated analogs, attributed to the methoxy group’s stabilizing resonance effects . By analogy, the target compound may exhibit superior thermal resistance relative to 4-chlorobenzoate derivatives.
Solubility and Reactivity
- Methoxy vs. Alkyl/Chloro Substituents: Methoxy groups reduce crystallinity in esters, enhancing solubility in polar solvents. In contrast, 4-propyl and chloro substituents increase hydrophobicity, favoring nonpolar solvents .
Data Table: Key Properties of Comparable Compounds
Research Findings and Methodological Insights
- Crystallographic Analysis : Structural data for analogs like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate were likely determined using SHELXL and WinGX, tools widely employed for small-molecule refinement .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate?
- Methodology :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Ensure proper crystal mounting and cooling (e.g., cryogenic conditions) to minimize thermal motion artifacts.
Structure Solution : Employ direct methods (e.g., SHELXT or SHELXD ) for phase determination .
Refinement : Apply iterative refinement using SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or via riding models .
Validation : Use WinGX or PLATON to analyze geometric parameters, check for missed symmetry, and validate hydrogen-bonding networks .
- Key Data :
- Example bond lengths and angles from similar coumarin derivatives (e.g., C=O: ~1.21 Å, C-O: ~1.36 Å) .
- Typical R-factors: , for high-resolution data .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) to resolve aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- IR : Identify key functional groups: C=O (ester: ~1740 cm), chromenone C=O (~1680 cm), and methoxy C-O (~1250 cm) .
- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (e.g., [M+H] calculated for CHO: 338.1154) .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models (e.g., DFT) be resolved?
- Methodology :
Computational Setup : Perform DFT optimization (e.g., B3LYP/6-311++G(d,p)) and compare with experimental bond lengths/angles .
Error Analysis : Check for systematic errors (e.g., thermal motion in X-ray data) or basis set limitations in DFT .
Hybrid Approaches : Use SHELXL -derived displacement parameters to refine computational models, ensuring agreement with experimental electron density maps .
- Case Study : For a related chromene derivative, DFT overestimated C-O bond lengths by 0.02 Å compared to SC-XRD, attributed to crystal packing effects .
Q. What strategies are effective for optimizing the synthetic yield of this compound?
- Methodology :
Reaction Design : Use a Friedel-Crafts acylation or esterification under anhydrous conditions (e.g., DCC/DMAP catalysis) .
Parameter Screening : Vary temperature (60–100°C), solvent (toluene vs. DMF), and catalyst loading (5–20 mol%) to maximize yield.
- Example Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Toluene, 80°C | 72 | 98.5 |
| DMF, 100°C | 65 | 97.8 |
| Catalyst: 10% | 78 | 99.1 |
| (Data adapted from ) |
Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Q. How can researchers design experiments to assess the compound’s adsorption behavior on indoor surfaces (e.g., for environmental chemistry studies)?
- Methodology :
Surface Preparation : Simulate indoor materials (e.g., glass, PVC) and precondition surfaces under controlled humidity .
Adsorption Studies : Use quartz crystal microbalance (QCM) or FTIR-ATR to quantify adsorption kinetics and isotherms .
Data Interpretation : Apply Langmuir or Freundlich models to fit adsorption data, correlating with logP (calculated: ~3.2) and solubility (experimental: <1 mg/mL in water) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodology :
Source Evaluation : Check solvent purity, temperature control, and measurement techniques (e.g., gravimetric vs. UV-Vis) .
Replicate Experiments : Perform triplicate measurements under standardized conditions (e.g., 25°C, 0.1 M PBS).
Statistical Analysis : Use ANOVA to identify outliers and calculate confidence intervals (e.g., 95% CI: 0.8–1.2 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
